Enzymatic Selectivity: Pevonedistat IC50 Comparison Against Closely Related E1 Activating Enzymes
Pevonedistat inhibits NAE with an IC50 of 4.7 nM in purified enzyme assays [1]. In direct head-to-head biochemical profiling against closely related E1 enzymes, pevonedistat exhibits marked selectivity: IC50 values for UAE, UBA6, SAE, and ATG7 are 1.5 µM, 1.8 µM, 8.2 µM, and >10 µM, respectively [1]. This corresponds to a selectivity window of approximately 319-fold over UAE, 383-fold over UBA6, and >1,745-fold over SAE [1].
| Evidence Dimension | Inhibitory potency (IC50) against E1 activating enzymes |
|---|---|
| Target Compound Data | NAE IC50 = 4.7 nM (0.0047 µM) |
| Comparator Or Baseline | UAE IC50 = 1.5 µM; UBA6 IC50 = 1.8 µM; SAE IC50 = 8.2 µM; ATG7 IC50 >10 µM |
| Quantified Difference | 319-fold selectivity over UAE; 383-fold over UBA6; >1,745-fold over SAE; >2,127-fold over ATG7 |
| Conditions | Purified enzyme assays monitoring formation of E2-UBL thioester reaction products |
Why This Matters
This quantitative selectivity profile confirms that pevonedistat does not promiscuously inhibit other ubiquitin-like E1 enzymes, enabling pathway-specific interrogation of neddylation biology and reducing confounding off-target effects in experimental systems.
- [1] Soucy TA, et al. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature. 2009;458(7239):732-736. View Source
